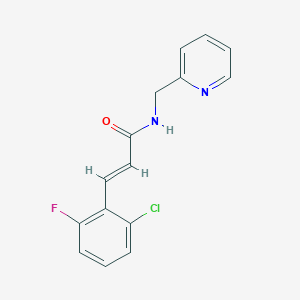
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, CFM-2 can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions.
Mechanism of Action
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions. Endocannabinoids are known to play a role in regulating pain, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. In animal models, this compound has been shown to reduce pain, anxiety, and depression, and to improve cognitive function. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, which means that it can be used to study the effects of endocannabinoids in a variety of physiological processes. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it can be difficult to synthesize and may be expensive to obtain.
Future Directions
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide. One area of interest is the potential use of this compound in the treatment of addiction and substance abuse. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic effects in humans. Another area of interest is the potential use of this compound in the treatment of pain, anxiety, and depression. This compound has been shown to have effects on these conditions in animal models, and further research is needed to determine its potential therapeutic effects in humans. Finally, there is a need for further research into the long-term effects of this compound, particularly with regard to its safety and efficacy.
Synthesis Methods
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for this compound has been described in several scientific publications and involves the use of specialized laboratory equipment and techniques.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions, including pain, anxiety, and depression. This compound has also been studied for its potential use in the treatment of addiction and substance abuse.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-13-5-3-6-14(17)12(13)7-8-15(20)19-10-11-4-1-2-9-18-11/h1-9H,10H2,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRLYCJDXCTEDO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



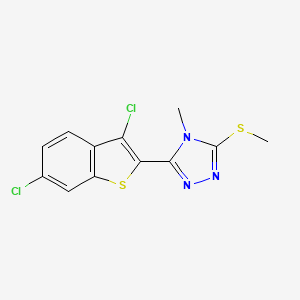
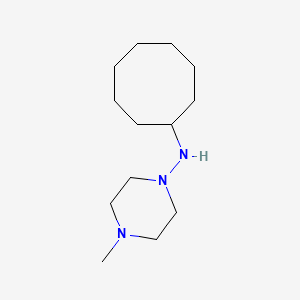



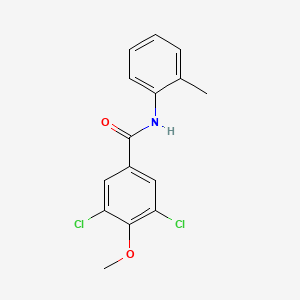
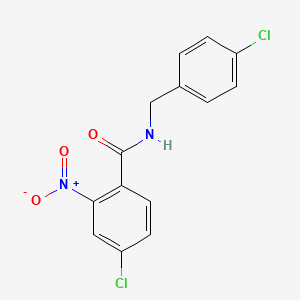
![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)
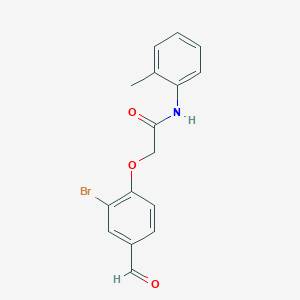

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)